An In-Depth Technical Guide to 4-Hydroxy-6-iodo-2-quinolinone (CAS: 1260760-00-6)
An In-Depth Technical Guide to 4-Hydroxy-6-iodo-2-quinolinone (CAS: 1260760-00-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Hydroxy-6-iodo-2-quinolinone, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its promising biological activities, offering field-proven insights and robust methodologies to empower your research and development endeavors.
Introduction: The Quinolinone Scaffold - A Privileged Structure in Drug Discovery
The quinolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated clinical success as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The introduction of a halogen atom, such as iodine, at the C6 position of the quinolinone ring can significantly modulate the molecule's physicochemical properties and biological activity. The iodine substituent can enhance potency, improve pharmacokinetic profiles, and provide a reactive handle for further synthetic modifications through cross-coupling reactions, making 4-Hydroxy-6-iodo-2-quinolinone a valuable intermediate in the synthesis of novel therapeutic agents.[4]
Physicochemical Properties of 4-Hydroxy-6-iodo-2-quinolinone
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. Below is a summary of the key properties of 4-Hydroxy-6-iodo-2-quinolinone.
| Property | Value | Source |
| CAS Number | 1260760-00-6 | [4] |
| Molecular Formula | C₉H₆INO₂ | [4] |
| Molecular Weight | 287.05 g/mol | [4] |
| IUPAC Name | 4-hydroxy-6-iodo-1,2-dihydroquinolin-2-one | [2] |
| Canonical SMILES | O=C1C=C(O)C2=CC(I)=CC=C2N1 | [2] |
| Appearance | Expected to be a solid | [4] |
| Storage | Room temperature, dry conditions | [4] |
Tautomerism: It is important to note that 4-hydroxy-2-quinolinones can exist in several tautomeric forms. The 4-hydroxy-2(1H)-quinolinone form is generally considered to be the most stable.[5]
Synthesis of 4-Hydroxy-6-iodo-2-quinolinone: A Plausible and Referenced Methodology
A highly plausible route to 4-Hydroxy-6-iodo-2-quinolinone involves the thermal cyclization of a malonanilate precursor, which is in turn synthesized from 4-iodoaniline and diethyl malonate.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Hydroxy-6-iodo-2-quinolinone.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (4-iodophenyl)aminomethylenemalonate
-
In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-iodoaniline (1.0 eq) and diethyl malonate (1.1 eq).
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Heat the mixture with stirring to 140-150 °C.
-
Ethanol will be liberated and can be collected in the Dean-Stark trap.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring the progress by TLC (Thin Layer Chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product, diethyl (4-iodophenyl)aminomethylenemalonate, may solidify upon cooling and can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
Step 2: Synthesis of 4-Hydroxy-6-iodo-2-quinolinone
-
To a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel, add the crude diethyl (4-iodophenyl)aminomethylenemalonate (1.0 eq) from the previous step.
-
Heat the mixture with stirring to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes. The cyclization reaction will result in the formation of the product, which will precipitate out of the hot solvent.
-
Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol, ether) to remove residual Dowtherm A.
-
The crude 4-Hydroxy-6-iodo-2-quinolinone can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid.
Spectroscopic Characterization
The identity and purity of the synthesized 4-Hydroxy-6-iodo-2-quinolinone should be confirmed by standard spectroscopic methods. Based on the analysis of similar quinolinone structures, the following spectral data can be anticipated.[5][6][7]
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~11.0 (br s, 1H, OH), ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~5.9 (s, 1H, C3-H). The exact chemical shifts and coupling constants will depend on the solvent and instrument. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~165 (C=O), ~175 (C-OH), ~140 (Ar-C), ~138 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~90 (C-I), ~100 (C3). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 287.9. Common fragmentation patterns for quinolones include the loss of H₂O, CO, and cleavage of the quinolinone ring system.[7] |
| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3200-2800 (br, OH, NH), ~1650 (C=O, amide), ~1600, 1500 (C=C, aromatic). |
Biological Significance and Potential Applications
The 4-hydroxy-2-quinolinone scaffold is a cornerstone in the development of various therapeutic agents.[8] The introduction of an iodine atom at the 6-position is anticipated to confer or enhance specific biological activities.
Potential Antibacterial Activity
Quinolones are renowned for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10] The fluoroquinolones are a major class of antibiotics based on this mechanism. While 4-Hydroxy-6-iodo-2-quinolinone is not a fluoroquinolone, the core quinolinone structure suggests potential antibacterial activity. The iodine substituent may enhance this activity through increased lipophilicity, facilitating cell membrane penetration, or by forming specific interactions with the target enzymes.[11]
Proposed Mechanism of Antibacterial Action
Caption: Putative mechanism of antibacterial action for quinolinone derivatives.
Potential Anticancer Activity
Numerous quinoline and quinolinone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis.[12][13] Iodinated quinazolinones, structurally related to quinolinones, have shown remarkable cytotoxic activity against several human cancer cell lines.[1][14] The iodine atom can contribute to enhanced binding affinity with biological targets and may also impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Therefore, 4-Hydroxy-6-iodo-2-quinolinone is a promising candidate for evaluation as an anticancer agent or as a scaffold for the development of more potent derivatives.
A Versatile Intermediate for Further Drug Development
The iodine atom at the C6 position serves as a valuable synthetic handle for introducing further structural diversity through well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile synthesis of a library of derivatives with modified properties, which is a key strategy in lead optimization during the drug discovery process.
Representative Biological Evaluation Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of 4-Hydroxy-6-iodo-2-quinolinone against a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 4-Hydroxy-6-iodo-2-quinolinone in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Conclusion and Future Directions
4-Hydroxy-6-iodo-2-quinolinone is a strategically important heterocyclic compound with significant potential for the development of novel therapeutic agents. Its quinolinone core provides a proven pharmacophore, while the iodo-substituent offers opportunities for enhanced biological activity and further synthetic elaboration. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic methodology, and insights into its potential applications in antibacterial and anticancer drug discovery. Further research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile to fully unlock its therapeutic potential.
References
- Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 18(5), 555-573.
- Ifrim, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 785.
-
My Skin Recipes. (n.d.). 4-Hydroxy-6-iodo-2-quinolinone. Retrieved from [Link]
- Google Patents. (2018). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
- Benito-Arenas, R., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22867-22879.
-
Semantic Scholar. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
- Abdou, M. M. (2014). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of Saudi Chemical Society, 18(6), 999-1021.
- Li, Y., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 6(5), 569-574.
- Walczak, K., & Wozniak, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.
- Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-1159.
- Zhang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868356.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2253-2264.
-
National Center for Biotechnology Information. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active Quinoline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Iodoquinolin-4-ol. PubChem Compound Database. Retrieved from [Link]
- Chen, Y.-F., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 21(21), 8234.
-
ResearchGate. (2020). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. Retrieved from [Link]
- El-Dean, A. M. K., et al. (2008). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 13(10), 2443-2451.
- Theuretzbacher, F., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5725-5734.
- Huddar, S., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(13), 3059.
- González-Vera, J., et al. (2024).
- Google Patents. (2018). CN108003661A - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
-
Frontiers in Chemistry. (2022). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2024). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Retrieved from [Link]
-
Xenobiotica. (2020). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone.
-
National Center for Biotechnology Information. (n.d.). 4,6-Dihydroxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]
Sources
- 1. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 10. ijcrt.org [ijcrt.org]
- 11. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 14. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
